Bienvenue dans la boutique en ligne BenchChem!

2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide

Physicochemical profiling ADME prediction Ligand efficiency

2-(1,2-Benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide (CAS 1797317-95-3) features a unique oxolan-3-yl-pyrazole vector absent in oxan-2-ylmethyl or tetrahydropyran-4-yl analogs. The 1,2-benzisoxazole core is a validated ATP-competitive kinase hinge-binding motif. The oxolan-3-yl substituent reduces rotatable bond count (4 vs. 5) and hydrogen bond acceptors relative to the oxan-2-ylmethyl analog, predicting improved membrane permeability—ideal for oral bioavailability optimization. Pristine 3D pharmacophore for exploring untested MCF7 anticancer (class IC50 2.36–4.72 μM) and paddy-field herbicidal SAR space. Order now for kinase panel profiling, lead optimization, or novel composition-of-matter IP.

Molecular Formula C16H16N4O3
Molecular Weight 312.329
CAS No. 1797317-95-3
Cat. No. B2885048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide
CAS1797317-95-3
Molecular FormulaC16H16N4O3
Molecular Weight312.329
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)NC(=O)CC3=NOC4=CC=CC=C43
InChIInChI=1S/C16H16N4O3/c21-16(7-14-13-3-1-2-4-15(13)23-19-14)18-11-8-17-20(9-11)12-5-6-22-10-12/h1-4,8-9,12H,5-7,10H2,(H,18,21)
InChIKeyMMXJFNJVRCRBPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,2-Benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide (CAS 1797317-95-3): Procurement-Relevant Structural and Pharmacophoric Profile


2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide (CAS 1797317-95-3) is a synthetic small molecule (MF: C16H16N4O3, MW: 312.33 g/mol) that integrates a 1,2-benzisoxazole heterocycle, a tetrahydrofuran (oxolan-3-yl)-substituted pyrazole, and an acetamide linker [1]. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core of several marketed drugs (e.g., risperidone, zonisamide) and reported kinase inhibitor pharmacophores [2]. The oxolan-3-yl substituent on the pyrazole N1-position distinguishes this compound from its oxan-2-ylmethyl and tetrahydropyran-4-yl analogs, imparting distinct steric and conformational properties that influence target recognition and physicochemical behavior [3].

Why In-Class 1,2-Benzisoxazole Acetamides Cannot Substitute for 2-(1,2-Benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide


The 1,2-benzisoxazole-3-acetamide chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity at both the acetamide N-substituent and the heterocyclic partner [1]. In a systematic study of 1,2-benzisoxazole-3-acetamide derivatives, anticancer IC50 values varied over 19-fold (from 2.36 μM to >45 μM) solely by altering the acetamide substituent, while DPP-IV inhibitory activity was entirely lost or gained depending on the presence of a glycine spacer [1]. The target compound's unique combination of an oxolan-3-yl-substituted pyrazole-4-yl moiety attached via an acetamide bridge represents a specific three-dimensional pharmacophore arrangement not replicated by any close analog with an oxan-2-ylmethyl, tetrahydropyran-4-yl, or thiophene replacement group . Generic substitution with another 1,2-benzisoxazole acetamide lacking this exact substitution pattern risks losing target engagement, altering selectivity, and compromising any established SAR [2].

Quantitative Differentiation Evidence for 2-(1,2-Benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide vs. Closest Analogs


Oxolan-3-yl vs. Oxan-2-ylmethyl Substituent: Impact on Calculated Lipophilicity and Hydrogen Bonding Capacity

The target compound's oxolan-3-yl (tetrahydrofuran-3-yl) substituent on the pyrazole N1 confers distinct physicochemical properties compared to the closest commercially available analog bearing an oxan-2-ylmethyl (tetrahydropyran-2-ylmethyl) group (CAS 1797639-33-8). The oxolan-3-yl group introduces one oxygen atom as a hydrogen bond acceptor with a smaller ring size (5-membered), resulting in lower calculated logP and reduced steric bulk relative to the 6-membered oxan-2-ylmethyl analog [1]. This difference is quantifiable through computed descriptors: the target compound has a topological polar surface area (tPSA) contribution from the oxolane oxygen that is sterically more accessible than the tetrahydropyran oxygen in the comparator, potentially affecting membrane permeability and solubility .

Physicochemical profiling ADME prediction Ligand efficiency

Benzisoxazole vs. Benzoxazolone Core: Divergent Biological Annotation and Target Class Enrichment

The target compound features a 1,2-benzisoxazole core (benzo[d]isoxazole), whereas a structurally similar analog (CAS 1797866-44-4) contains a benzoxazolone (2-oxobenzo[d]oxazol-3(2H)-yl) core. The benzisoxazole scaffold is enriched in kinase inhibitor chemical space: benzisoxazole-containing compounds have been patented as inhibitors of GSK-3, JAK, and Aurora kinases, with demonstrated IC50 values in the nanomolar to low micromolar range [1]. In contrast, the benzoxazolone scaffold is more commonly associated with myeloperoxidase inhibition and TSPO ligand activity, with reported IC50 values typically in the micromolar range (e.g., MPO inhibition IC50 values of 0.5–10 μM for optimized derivatives) [2]. This divergent biological annotation means the target compound is more likely to engage kinase targets, whereas the benzoxazolone analog is pre-disposed toward inflammatory and neuroimaging applications.

Kinase inhibition Target prediction Chemoproteomics

1,2-Benzisoxazole-3-acetamide Class Anticancer SAR: Quantitative Baseline for Substituent Impact

Though direct activity data for the target compound are not publicly available, a systematic study of 1,2-benzisoxazole-3-acetamide derivatives provides a quantitative SAR framework for predicting its potential differentiation [1]. In this study, compound 9b (with an N-phenyl acetamide substituent) showed anticancer IC50 values of 4.72 ± 0.72 μM (A549) and 4.39 ± 0.81 μM (MCF7), while compound 9c (with an N-cyanophenyl substituent) was significantly more potent with IC50 2.36 ± 0.34 μM (MCF7) vs. fluorouracil IC50 45.04 ± 1.02 μM [1]. The target compound's unique N-(1-(oxolan-3-yl)-1H-pyrazol-4-yl) acetamide substituent is structurally distinct from any evaluated derivative, representing an unexplored region of SAR space. Notably, DPP-IV inhibitory activity in this series was spacer-dependent: compounds with a glycine spacer (11a, 11c) showed moderate DPP-IV inhibition, while those without (9a–d) were inactive at 25–200 μM [1].

Anticancer activity DPP-IV inhibition Structure-activity relationship

Herbicidal Activity Precedent: 1,2-Benzisoxazole-3-acetamide Class Demonstrates Substituent-Dependent Potency in Paddy Field Assays

The 1,2-benzisoxazole-3-acetamide scaffold has an established precedent in agrochemical research. Sato et al. (1985) synthesized a series of 1,2-benzisoxazole-3-acetamides and evaluated their herbicidal activities in paddy field studies [1]. Among the tested compounds, N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide (10a) was identified as the most effective herbicide [1]. This demonstrates that the 1,2-benzisoxazole-3-acetamide scaffold can achieve potent in vivo biological activity when appropriately substituted, and that the acetamide substituent is a critical determinant of efficacy. The target compound, bearing a pyrazole-linked oxolane substituent at the acetamide position, represents a structurally distinct substitution pattern that has not been evaluated in herbicidal assays, offering potential for novel intellectual property in this application space.

Agrochemical discovery Herbicide lead Paddy field efficacy

Kinase Inhibitor Pharmacophore Alignment: Benzisoxazole Core as a Validated ATP-Competitive Hinge Binder

The 1,2-benzisoxazole ring system has been validated as an ATP-competitive kinase inhibitor hinge-binding motif in multiple patent families [1]. Vertex Pharmaceuticals disclosed benzisoxazole compounds as inhibitors of GSK-3 and JAK kinases, with the benzisoxazole nitrogen and oxygen atoms forming key hydrogen bonds with the kinase hinge region [1]. Abbott Laboratories further disclosed indazole, benzisoxazole, and benzisothiazole derivatives as Aurora kinase inhibitors [2]. The target compound's benzisoxazole core is therefore pre-validated for kinase hinge binding, while its pyrazole-acetamide extension vector projects toward the solvent-exposed region and selectivity pocket, analogous to type II kinase inhibitor design principles. By contrast, close analogs where the benzisoxazole is replaced by thiophene (e.g., N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-3-yl)acetamide) lose this validated hinge-binding pharmacophore entirely.

Kinase inhibitor design ATP-binding site Hinge-binding motif

Optimal Research and Industrial Application Scenarios for 2-(1,2-Benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide


Kinase Inhibitor Screening Library Enrichment

The compound's 1,2-benzisoxazole core is a validated ATP-competitive kinase hinge-binding motif [1]. Incorporate this compound into kinase-focused screening decks alongside its oxan-2-ylmethyl and benzoxazolone analogs to profile selectivity across a kinase panel. The oxolan-3-yl-pyrazole extension vector is structurally distinct from published benzisoxazole kinase inhibitors, offering potential for novel intellectual property.

Anticancer Lead Optimization Starting Point with Established SAR Context

The 1,2-benzisoxazole-3-acetamide class has demonstrated MCF7 anticancer IC50 values ranging from 2.36 to 4.72 μM in MTT assays [1]. The target compound's unique N-(1-(oxolan-3-yl)-1H-pyrazol-4-yl) substituent represents an untested region of SAR space. Screen this compound against MCF7, A549, and additional cancer cell lines to benchmark potency against published class derivatives, then use the established SAR framework to guide optimization of the pyrazole and oxolane substituents.

Herbicide Discovery Program with Freedom-to-Operate Potential

The 1,2-benzisoxazole-3-acetamide scaffold has validated herbicidal activity in paddy field studies, with compound 10a identified as the most effective derivative [1]. The target compound's distinct substitution pattern (oxolan-3-yl-pyrazole vs. α,α-dimethylbenzyl) has not been evaluated in herbicidal assays, offering a novel composition-of-matter opportunity. Evaluate in greenhouse paddy field models with comparative benchmarking against the published lead compound 10a.

Physicochemical Property-Driven Fragment or Lead Optimization

The target compound's reduced rotatable bond count (4 vs. 5) and lower hydrogen bond acceptor count compared to its oxan-2-ylmethyl analog predict improved membrane permeability [1]. Use this compound in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies alongside the oxan-2-ylmethyl analog to experimentally validate the predicted permeability advantage and guide lead optimization toward orally bioavailable candidates.

Quote Request

Request a Quote for 2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.